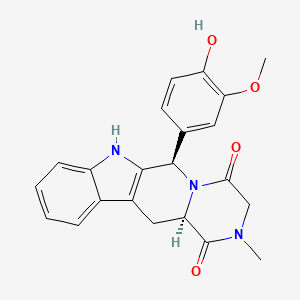

Tadalafil 3-methyl catechol

Description

Structure

3D Structure

Properties

CAS No. |

378788-16-0 |

|---|---|

Molecular Formula |

C22H21N3O4 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

(2R,8R)-2-(4-hydroxy-3-methoxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C22H21N3O4/c1-24-11-19(27)25-16(22(24)28)10-14-13-5-3-4-6-15(13)23-20(14)21(25)12-7-8-17(26)18(9-12)29-2/h3-9,16,21,23,26H,10-11H2,1-2H3/t16-,21-/m1/s1 |

InChI Key |

VRZVIFLUHIVHCZ-IIBYNOLFSA-N |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)OC)NC5=CC=CC=C35 |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)OC)NC5=CC=CC=C35 |

Origin of Product |

United States |

Formation and Biosynthesis of Tadalafil 3 Methyl Catechol

Enzymatic Biotransformation Pathways of Tadalafil (B1681874) to Catechol Metabolites

The transformation of tadalafil into its catechol metabolites is a multi-step process involving several key enzymes. The initial and most critical step is the demethylenation of the tadalafil molecule, which is then followed by other reactions like O-methylation and glucuronidation.

The primary route of tadalafil metabolism is through the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgnih.gov Specifically, isoforms CYP3A4, CYP3A5, and CYP3A7 are involved in the initial oxidative metabolism of tadalafil. jst.go.jpnih.gov This first step involves demethylenation, where the methylenedioxy group of tadalafil is cleaved to form a catechol intermediate. jst.go.jpnih.govnih.gov

CYP3A4 is the principal enzyme responsible for this conversion. wikipedia.orgnih.govnih.gov Studies have shown that CYP3A5 and, to a lesser extent, CYP3A7 also contribute to this demethylenation process. jst.go.jpnih.gov The formation of this catechol metabolite is a crucial prerequisite for the subsequent metabolic steps. nih.govdrugbank.comunict.it The relative contribution of these CYP3A isoforms to the total clearance of tadalafil can vary among individuals, partly due to genetic polymorphisms in the CYP3A5 gene. jst.go.jp

| Enzyme | Role in Tadalafil Metabolism | Key Findings from In Vitro Studies |

|---|---|---|

| CYP3A4 | Major enzyme responsible for the demethylenation of tadalafil to its catechol metabolite. wikipedia.orgnih.govnih.gov | Demonstrates the highest catalytic activity for tadalafil demethylenation among the CYP3A isoforms. jst.go.jpnih.gov |

| CYP3A5 | Contributes to the demethylenation of tadalafil, but to a lesser extent than CYP3A4. jst.go.jp | Its contribution to tadalafil clearance can be influenced by genetic polymorphisms. jst.go.jp |

| CYP3A7 | Plays a minor role in the demethylenation of tadalafil. jst.go.jpnih.gov | Exhibits the lowest catalytic activity for this reaction compared to CYP3A4 and CYP3A5. jst.go.jpnih.gov |

Following the initial demethylenation to a catechol intermediate, the metabolite undergoes further biotransformation. nih.govdrugbank.comunict.it The primary subsequent reaction is O-methylation, where a methyl group is added to one of the hydroxyl groups of the catechol, forming Tadalafil 3-methyl catechol. nih.govnih.govdrugbank.com

This methylcatechol metabolite can then undergo glucuronidation, a Phase II metabolic reaction. nih.govdrugbank.comunict.it In this process, glucuronic acid is attached to the molecule, significantly increasing its water solubility and facilitating its excretion from the body. nih.gov The resulting methylcatechol glucuronide is the major circulating metabolite of tadalafil found in plasma. nih.govnih.govnih.gov These metabolites are not considered to be pharmacologically active at the concentrations observed in the body. nih.govnih.govdrugbank.com

Identification of Intermediate Catechol Metabolites

The primary intermediate in the formation of this compound is the catechol metabolite of tadalafil, also known as desmethylene tadalafil. jst.go.jpontosight.ai This compound is formed directly from the CYP3A-mediated demethylenation of the parent drug. jst.go.jp The catechol metabolite itself is a subject of study, though it is the subsequent methylation product, this compound, and its glucuronidated form that are more prominent in circulation. nih.govdrugbank.com

In Vitro Systems for Metabolic Pathway Elucidation

The elucidation of the metabolic pathways of tadalafil has been made possible through the use of various in vitro systems that model human liver metabolism. These systems are crucial for identifying the enzymes involved and the metabolites formed. nih.govdntb.gov.ua

Human Liver Microsomes (HLMs): HLMs are subcellular fractions of liver cells that are rich in drug-metabolizing enzymes, particularly cytochrome P450s. nih.govdntb.gov.ua They have been instrumental in demonstrating the role of CYP3A4 in tadalafil metabolism and in studying the kinetics of metabolite formation. nih.govnih.gov Studies using HLMs have confirmed that tadalafil is a substrate for CYP3A4 and have allowed for the investigation of potential drug-drug interactions. nih.govnih.gov

Recombinant P450 Systems: These systems involve expressing a single, specific human CYP450 isoform, such as CYP3A4, CYP3A5, or CYP3A7, in a cellular system that does not naturally contain these enzymes. jst.go.jpnih.gov This allows researchers to pinpoint the exact contribution of each individual enzyme to the metabolism of a drug without interference from other enzymes. Studies with recombinant P450s have been essential in defining the specific roles of CYP3A4, CYP3A5, and CYP3A7 in tadalafil demethylenation. jst.go.jpnih.gov

Hepatocyte Cultures: Primary cultures of human hepatocytes provide a more complete model of liver metabolism as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors. nih.gov These cultures have been used to confirm the metabolic pathways of tadalafil observed in simpler systems and to assess the potential for the drug to induce or inhibit metabolic enzymes. nih.gov

Chemical Synthesis and Derivatization of Tadalafil 3 Methyl Catechol

Strategies for Laboratory Synthesis of Tadalafil (B1681874) 3-Methyl Catechol

The laboratory synthesis of Tadalafil 3-methyl catechol is not a direct single-step process but rather a multi-step sequence that often mirrors the metabolic pathway of Tadalafil. Tadalafil is primarily metabolized by the cytochrome P450 enzyme CYP3A4, which first converts it to a catechol intermediate. nih.govchemicalbook.com This catechol then undergoes methylation to form the more stable methylcatechol glucuronide conjugate, with this compound being the direct precursor to this major circulating metabolite. nih.govfda.gov

A common laboratory strategy to synthesize this metabolite involves starting with a precursor that already contains the desired methoxy-hydroxy-phenyl group, rather than attempting to demethylenate the methylenedioxy ring of Tadalafil itself. Research has described a synthetic route that begins with D-tryptophan and 3,4-dimethoxybenzaldehyde (B141060) instead of piperonal, which is used in the synthesis of Tadalafil. acgpubs.org

The key steps in this synthetic approach are:

Pictet-Spengler Reaction: D-tryptophan methyl ester is reacted with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst like trifluoroacetic acid. This reaction forms a tetrahydro-β-carboline intermediate. acgpubs.org

Cyclization: The resulting intermediate is then coupled with a sarcosine (B1681465) ester (such as sarcosine ethyl ester hydrochloride) using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) to construct the piperazinedione ring system. acgpubs.orgresearchgate.net This yields a dimethoxy analogue of Tadalafil.

Selective Demethylation: The final step would involve the selective demethylation of the dimethoxy compound to yield the desired 4-hydroxy-3-methoxyphenyl structure of this compound. This can be a challenging step requiring specific reagents to remove only one methyl group.

| Step | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1 | D-tryptophan methyl ester, 3,4-dimethoxybenzaldehyde | Trifluoroacetic acid | (1R,3R)-1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester |

| 2 | Product from Step 1, Sarcosine ethyl ester HCl | DCC, HOBt | Dimethoxy-Tadalafil analogue |

| 3 | Dimethoxy-Tadalafil analogue | Selective demethylation agent | This compound |

Synthesis of Specific Deuterated Analogues for Mechanistic and Analytical Studies

Deuterated analogues of pharmaceutical compounds are invaluable tools for mechanistic studies, particularly in metabolism and pharmacokinetics, as well as for use as internal standards in quantitative analytical methods. The synthesis of deuterated this compound can be approached by incorporating deuterium (B1214612) atoms at specific, metabolically stable positions.

One strategy involves the introduction of a deuterated methyl group (CD3) at the 3-methoxy position. This can be achieved by using a deuterated methylating agent during the synthesis. A review of methodologies for site-selective trideuteromethylation highlights various reagents that can be employed for this purpose, such as [D4]Methanol (CD3OD), which is an inexpensive and common precursor for other deuterating agents like CD3OTs (trideuteromethyl tosylate). nih.gov

A synthetic route could be adapted from the one described in section 3.1, where the final methylation step (or a methylation following a complete demethylation of the dimethoxy analogue) is performed using a deuterated reagent. For example, a catechol intermediate could be selectively O-methylated using a reagent like CD3I or CD3OTs to install the trideuteromethyl group at the desired position. nih.gov

Patents have been filed describing the synthesis of deuterated tadalafil derivatives, which provides a framework for these synthetic strategies. google.com These methods often involve preparing a deuterated starting material, such as a deuterated benzaldehyde, and carrying it through the synthetic sequence. researchgate.net For this compound, this would entail using a deuterated vanillin (B372448) or a related building block. The use of palladium on carbon (Pd/C) with aluminum and heavy water (D2O) is another reported method for achieving selective H-D exchange in various organic molecules, which could potentially be adapted. mdpi.com

| Deuteration Strategy | Key Reagent Example | Position of Deuteration | Application |

|---|---|---|---|

| Late-stage trideuteromethylation | CD3I or CD3OTs | 3-methoxy group (O-CD3) | Metabolic stability studies, internal standard |

| Use of deuterated building block | Deuterated vanillin derivative | Aromatic ring and/or methoxy (B1213986) group | Pharmacokinetic studies |

| H-D Exchange | Pd/C, Al, D2O | Various C-H positions | Mechanistic studies |

Development of Reference Standards and Impurities for Analytical Chemistry

The development of pure reference standards for this compound and its potential impurities is a critical requirement for analytical chemistry in the pharmaceutical industry. These standards are essential for the validation of analytical methods used for quality control, stability testing, and impurity profiling of the main active pharmaceutical ingredient, Tadalafil. acgpubs.orgdaicelpharmastandards.com

The synthesis of this compound, as outlined previously, is the first step in producing a primary reference standard. This material must then undergo rigorous purification, typically using chromatographic techniques, and comprehensive characterization to confirm its identity and purity. daicelpharmastandards.com Certified Reference Materials (CRMs) for Tadalafil are produced under stringent ISO 17034 and ISO/IEC 17025 standards to ensure traceability and reliability, and a similar process would be applied for its key metabolites. sigmaaldrich.com

Furthermore, the synthesis and identification of potential impurities of this compound itself are necessary. Impurities can arise from the starting materials, intermediates, or side reactions during the synthesis. For instance, in the synthesis of Tadalafil, impurities such as over-acetylated products or dimers have been identified and independently synthesized to serve as reference markers. acgpubs.orgresearchgate.net A patent for preparing a specific Tadalafil impurity (Impurity I) involves reacting Tadalafil with an N-halogenated succinimide, followed by purification. google.com Similar strategies would be employed to hypothesize and then synthesize potential impurities related to the this compound synthesis, such as isomers or products of incomplete reaction.

These synthesized impurity reference standards are used to:

Develop and validate sensitive analytical methods (e.g., HPLC, LC-MS) to detect and quantify impurities.

Establish acceptable limits for impurities in the final drug substance.

Understand the degradation pathways of the compound.

Advanced Analytical Chemistry Methodologies for Tadalafil 3 Methyl Catechol Research

Chromatographic Techniques for Separation and Quantitation

Chromatography stands as a cornerstone for the analysis of tadalafil (B1681874) 3-methyl catechol, offering a range of techniques with varying degrees of sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for High Sensitivity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the determination of tadalafil and its metabolites. researchgate.netubbcluj.ro This method combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.

In a typical LC-MS/MS setup, the sample is first introduced into an LC system, where the components are separated on a column. For tadalafil analysis, a C18 column is often employed. ubbcluj.ronih.gov The mobile phase, a mixture of solvents like methanol (B129727) and ammonium (B1175870) formate (B1220265) buffer, carries the sample through the column, facilitating the separation of tadalafil from other components. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The mass-to-charge ratio of the resulting ions is used for identification and quantification.

Multiple reaction monitoring (MRM) is a common mode of operation in LC-MS/MS for quantitative analysis. researchgate.netnih.gov This involves selecting a specific precursor ion of the analyte and a specific product ion, which significantly enhances the selectivity and sensitivity of the method. For tadalafil, the precursor to product ion transition is often monitored at m/z 390.3 → 268.2. researchgate.net

The high sensitivity of LC-MS/MS allows for the detection of tadalafil at very low concentrations, often in the nanogram per milliliter (ng/mL) range. researchgate.net This makes it particularly suitable for pharmacokinetic studies in biological matrices like plasma. researchgate.netubbcluj.ronih.gov

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used and robust method for the quantification of tadalafil in pharmaceutical formulations. researchgate.netnih.gov This technique offers a balance of sensitivity, precision, and cost-effectiveness.

The separation in HPLC is achieved on a stationary phase, typically a C18 column, with a mobile phase consisting of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). researchgate.netnih.gov The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

After separation, the compounds are detected by a UV detector at a specific wavelength where the analyte exhibits maximum absorbance. For tadalafil, the detection wavelength is often set around 285 nm or 295 nm. nih.govresearchgate.net The amount of UV light absorbed is proportional to the concentration of the analyte, allowing for accurate quantification.

HPLC-UV methods are known for their good linearity over a specific concentration range and provide reliable results for routine quality control analysis of tadalafil in bulk and tablet dosage forms. nih.govresearchgate.net

High-Performance Thin Layer Chromatography (HPTLC) for Qualitative and Semi-Quantitative Analysis

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that serves as a valuable tool for the qualitative and semi-quantitative analysis of tadalafil. researchgate.netresearchgate.net HPTLC offers advantages such as the ability to analyze multiple samples simultaneously, leading to a higher throughput. taylorandfrancis.com

In HPTLC, the stationary phase is a thin layer of adsorbent, such as silica (B1680970) gel 60 F254, coated on a plate. researchgate.netresearchgate.net The sample is applied as a small spot or band, and the plate is developed in a chamber containing a suitable mobile phase, for instance, a mixture of chloroform (B151607) and methanol. researchgate.netresearchgate.net The separation is based on the differential migration of the components up the plate.

After development, the separated spots are visualized under UV light, and their retention factor (Rf) values are used for identification. researchgate.net Densitometric scanning of the plates allows for the quantification of the separated compounds. researchgate.netresearchgate.net HPTLC methods for tadalafil have been shown to be simple, sensitive, and specific. researchgate.netresearchgate.net

Capillary Electrophoresis with UV Detection

Capillary Electrophoresis (CE) with UV detection is another analytical technique that has been applied for the analysis of tadalafil. researchgate.net CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary. The separation is driven by an applied electric field. This technique is known for its high efficiency and resolution. Coupled with UV detection, it provides a means for the quantification of tadalafil.

Optimized Sample Preparation Techniques for Complex Biological and Chemical Matrices

The accurate analysis of tadalafil 3-methyl catechol in complex matrices like plasma necessitates efficient sample preparation to remove interfering substances. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of analytes from complex samples. researchgate.net It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. For tadalafil analysis in plasma, SPE cartridges are often employed. researchgate.net

Liquid-Liquid Extraction (LLE) is another common sample preparation method. researchgate.net It involves the partitioning of the analyte between two immiscible liquid phases. The analyte is extracted from the aqueous sample matrix into an organic solvent. While effective, LLE can be more time-consuming and require larger volumes of organic solvents compared to other methods. nih.gov

Protein precipitation is a simpler and faster sample preparation technique often used for plasma samples. ubbcluj.ronih.gov It involves adding a precipitating agent, such as acetonitrile (B52724), to the plasma to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte is injected into the analytical system. nih.gov

Rigorous Method Validation in Research Contexts

Method validation is a critical aspect of analytical research, ensuring that a developed method is suitable for its intended purpose. researchgate.net The validation process involves evaluating several key parameters as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netscielo.br

Key validation parameters include:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. researchgate.netscielo.br The method is considered linear if the response is directly proportional to the concentration over a defined range. researchgate.net

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.netscielo.br It is usually expressed as the relative standard deviation (RSD). researchgate.net

Accuracy: This determines the closeness of the test results obtained by the method to the true value. researchgate.netscielo.br It is often evaluated by analyzing samples with known concentrations. researchgate.net

Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.netscielo.br

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netscielo.br

Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netscielo.br

Interactive Data Table: Analytical Method Parameters for Tadalafil

| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Findings |

| LC-MS/MS | 0.50–500 ng/mL researchgate.net | - | 0.50 ng/mL researchgate.net | High sensitivity and short analysis time, suitable for bioequivalence studies. researchgate.net |

| HPLC-UV | 10-150 µg/ml researchgate.net | 80 ng/mL scielo.br | 120 ng/mL scielo.br | Simple, precise, and suitable for routine quality control of tablet formulations. nih.govresearchgate.net |

| HPTLC | 100 – 800 ng/spot researchgate.netresearchgate.net | 28.11 ng/spot researchgate.netresearchgate.net | 93.45 ng/spot researchgate.netresearchgate.net | Simple, sensitive, and specific for quantitative estimation in tablet dosage forms. researchgate.netresearchgate.net |

Structural Elucidation and Stereochemical Characterization

Comprehensive Spectroscopic Techniques for Structure Determination

A suite of spectroscopic methods is employed to determine the precise structure of tadalafil (B1681874) derivatives. These techniques provide complementary information regarding the compound's molecular formula, connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H NMR, 13C NMR, DEPT, COSY, NOESY)

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like tadalafil 3-methyl catechol. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of hydrogen and carbon atoms in the molecule.

¹H NMR spectra of tadalafil and its analogues show characteristic signals for the aromatic protons, the methyl group, and the protons of the tetracyclic core. researchgate.net For this compound, specific shifts would be expected for the protons on the catechol ring and the newly introduced methyl group.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) helps identify proton-proton couplings within the molecule, while Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining the spatial proximity of protons, which is invaluable for confirming the stereochemistry. nih.gov For instance, NOESY can be used to affirm the cis or trans relationship of substituents on the pyrazinopyridoindole ring system. nih.gov

Table 1: Representative ¹H NMR Data for Tadalafil Analogues

| Proton | Tadalafil | Aminotadalafil | Nor-tadalafil |

|---|---|---|---|

| H-1 | 7.55 (d, J=7.6 Hz) | 7.53 (d, J=7.6 Hz) | 7.56 (d, J=7.6 Hz) |

| H-2 | 7.10 (t, J=7.6 Hz) | 7.08 (t, J=7.6 Hz) | 7.11 (t, J=7.6 Hz) |

| H-3 | 7.27 (t, J=7.6 Hz) | 7.25 (t, J=7.6 Hz) | 7.28 (t, J=7.6 Hz) |

| H-4 | 7.03 (d, J=7.6 Hz) | 7.01 (d, J=7.6 Hz) | 7.04 (d, J=7.6 Hz) |

| N-CH₃ | 2.92 (s) | 2.90 (s) | - |

Data sourced from a study on adulterants in herbal dietary supplements. researchgate.net The chemical shifts (δ) are given in ppm.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is utilized to determine the exact mass of the protonated molecule [M+H]⁺ with high accuracy, which allows for the unambiguous determination of the molecular formula. nih.govresearchgate.net For this compound, the expected molecular formula is C₂₂H₂₁N₃O₄.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides valuable information about the structure of the molecule through controlled fragmentation. ubbcluj.ro The fragmentation pattern of tadalafil is well-characterized, with major fragments corresponding to the pyrazinopyridoindole core and the benzodioxol moiety. ubbcluj.ro In the case of this compound, the fragmentation pattern would be expected to show a modification in the fragment corresponding to the substituted catechol group.

Table 2: Key Mass Spectrometric Data for Tadalafil

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₁₉N₃O₄ |

| Precursor Ion [M+H]⁺ (m/z) | 390.2 |

| Major Fragment Ions (m/z) | 268.1, 135.0 |

Data obtained from LC-MS/MS analysis of tadalafil. ubbcluj.ro

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of tadalafil shows characteristic absorption bands for the amide C=O stretching (around 1675 cm⁻¹), aromatic C=C stretching (around 1646 cm⁻¹), and C-N stretching (around 1435 cm⁻¹). nih.gov For this compound, additional bands corresponding to the hydroxyl (-OH) group of the catechol and the C-O stretching of the methyl ether would be expected.

Table 3: Characteristic IR Absorption Bands for Tadalafil

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Amide C=O | ~1675 |

| Aromatic C=C | ~1646 |

| C-N Stretching | ~1435 |

| Benzene Ring | ~746 |

Data from spectroscopic screening of herbal food supplements. nih.gov

X-ray Crystallography for Definitive Absolute Configuration Assignment

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. The crystal structure of tadalafil has been determined, confirming the (6R,12aR) configuration. nih.gov For this compound, X-ray crystallography would definitively establish the stereochemistry at the chiral centers and the geometry of the entire molecule.

Analysis of Defined Stereocenters and Stereochemical Relationships

Tadalafil has two defined stereocenters at the C6 and C12a positions, leading to the possibility of four stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). researchgate.netncats.io The biologically active form is the (6R,12aR) isomer, which has a cis relationship between the substituents at C6 and C12a. wikipedia.orgresearchgate.net The synthesis of tadalafil is stereospecific to yield the desired (6R,12aR) isomer. googleapis.comresearchgate.net The stereochemistry of this compound would be derived from the parent tadalafil molecule, and it is expected to retain the (6R,12aR) configuration. The analysis of stereochemical relationships is crucial, as different stereoisomers can have different biological activities and safety profiles. researchgate.netnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Tadalafil |

| This compound |

| Aminotadalafil |

| Nor-tadalafil |

| Tadalafil catechol |

Degradation Pathways and Chemical Stability Studies

Chemical Degradation Kinetics and Products under Forced Conditions

Studies conducted under various stress conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines, reveal that Tadalafil (B1681874) is susceptible to degradation under hydrolytic and oxidative conditions, while showing greater stability against photolytic and thermal stress. researchgate.netasianpubs.org

Acidic/Alkaline Hydrolysis Tadalafil demonstrates significant degradation under hydrolytic conditions, particularly in alkaline environments. researchgate.net In acidic conditions, a novel degradation product has been consistently identified. researchgate.netasianpubs.org Through techniques like UPLC-MS, HRMS, and NMR, this product was characterized as (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d] researchgate.netdioxole-5-carbonyl)-1-methylpiperazine-2,5-dione. researchgate.netasianpubs.org Under strongly basic conditions (pH 12), Tadalafil has been shown to undergo C12a-epimerization. researchgate.net One study noted that refluxing with 0.8N hydrochloric acid for three hours was sufficient for complete degradation.

Oxidative Stress The compound is also susceptible to oxidative degradation to some extent. researchgate.net Studies have utilized hydrogen peroxide (H2O2) to induce oxidative stress, confirming the drug's instability under these conditions. scielo.br Research into the effects of Tadalafil on biological systems has also noted its role in modulating oxidative stress, for instance, by reducing malondialdehyde (MDA) and nitric oxide levels while increasing catalase activity in mouse hippocampus. nih.govresearchgate.net

Photodegradation Generally, Tadalafil is considered stable under photolytic stress. researchgate.net However, specific studies have shown that irradiation with UV-B light (λ > 290 nm) in aqueous solutions can induce photochemical reactions. researchgate.net These reactions may lead to the formation of a 6-epimer and water adducts, with the specific outcome depending on the concentration and pH of the solution. researchgate.net The proposed mechanism involves the cleavage of the C6-N5 bond. researchgate.net

Thermal Decomposition Tadalafil has been found to be stable under conditions of thermal stress. researchgate.net

The table below summarizes the findings from a forced degradation study on Tadalafil.

Table 1: Forced Degradation of Tadalafil under Various Stress Conditions

| Degrading Condition | Time | % Degradation of Tadalafil |

|---|---|---|

| Acidic - HCl 1 mol.L-1 | 24 h | 9.63 |

| Alkaline - NaOH 1 mol.L-1 | 24 h | 12.11 |

| Oxidative - H2O2 10% | 24 h | 3.51 |

Data sourced from a study analyzing Tadalafil in the presence of Sildenafil. scielo.br

Development and Application of Stability-Indicating Analytical Methods for Degradation Product Monitoring

To ensure that the quantity of a drug and its degradation products can be accurately determined, stability-indicating analytical methods (SIAMs) are developed and validated. These methods must be able to separate the active pharmaceutical ingredient from all potential degradation products and impurities. For Tadalafil, various SIAMs have been established, primarily utilizing high-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UPLC), and high-performance thin-layer chromatography (HPTLC). researchgate.netscielo.br

High-Performance Liquid Chromatography (HPLC) HPLC is the most common technique for analyzing Tadalafil and its degradation products. researchgate.netscielo.brnih.gov These methods are validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. researchgate.netnih.govresearchgate.net A typical HPLC method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov

One validated method used a C18 column with a gradient mobile phase of a pH 2.5 phosphate (B84403) buffer/acetonitrile mixture and a water/acetonitrile mixture, with UV detection at 220 nm. researchgate.net Another isocratic method employed a mobile phase of water, acetonitrile, and methanol (45:35:20 v/v/v) for successful separation. The reliability of these methods is confirmed by their ability to resolve Tadalafil from products formed during forced degradation studies. nih.gov

Ultra-High Performance Liquid Chromatography (UPLC) UPLC methods offer faster analysis times and improved resolution. A stability-indicating UPLC method was developed for Tadalafil and its impurities using an Acquity HSS T3 column with a gradient of methanol and ammonium (B1175870) acetate (B1210297) buffer. researchgate.net UPLC coupled with mass spectrometry (UPLC-MS) has been instrumental in identifying and characterizing unknown degradation products formed under stress conditions. researchgate.netasianpubs.org

High-Performance Thin-Layer Chromatography (HPTLC) An HPTLC-densitometric method has also been developed as a stability-indicating assay. This technique used silica (B1680970) gel 60 F254 plates with a developing system of chloroform (B151607), acetone, and ammonia (B1221849) (9:1:0.1, by volume) and densitometric detection at 284 nm.

The table below provides an overview of various analytical methods developed for Tadalafil.

Table 2: Examples of Stability-Indicating Analytical Methods for Tadalafil

| Analytical Technique | Column/Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | C18 (250mm x 4.6mm, 5µm) | Gradient: A) Phosphate buffer/Acetonitrile (80:20), B) Water/Acetonitrile (20:80) | UV at 220 nm | researchgate.net |

| HPLC | C18 | Isocratic: Water:Acetonitrile:Methanol (45:35:20) | Not Specified | |

| UPLC | Acquity BEH C18 (50mm x 2.1mm, 1.7µm) | Gradient: 0.05% formic acid in acetonitrile and 0.05% formic acid in water | MS | asianpubs.org |

| HPTLC | Silica gel 60 F254 | Chloroform:Acetone:Ammonia (9:1:0.1) | Densitometry at 284 nm |

| HPLC | Phenomex gemini (B1671429) C18 (150mm, 4.6mm, 5µm) | Methanol: 10 mM Ammonium Formate (B1220265) (74.1:25.9) | UV at 260 nm | researchgate.net |

Molecular Interactions and Theoretical Studies in Vitro Focus

In Vitro Assessment of Phosphodiesterase Enzyme (PDE) Selectivity and Potency

Tadalafil (B1681874) 3-methyl catechol, also referred to as methylcatechol, is the result of the metabolic process where Tadalafil is first converted to a catechol metabolite by the enzyme CYP3A4, which is then methylated. pharmacompass.comfda.gov While the major circulating metabolite is the methylcatechol glucuronide, the methylcatechol form has been evaluated in vitro to determine its own activity at phosphodiesterase (PDE) enzymes. fda.gov

Research findings indicate that Tadalafil 3-methyl catechol is highly selective for PDE5. However, its potency is substantially lower than that of its parent compound, Tadalafil. One assessment found the methylcatechol metabolite to be approximately 230-fold less potent for PDE5 than Tadalafil. fda.gov Another key metabolite, the direct catechol precursor, was also selective for PDE5 but was 45-fold less potent than Tadalafil. fda.gov The subsequent glucuronidated form, methylcatechol glucuronide, is not selective for PDE5 and is considered to be at least 13,000-fold less potent than Tadalafil, rendering it essentially inactive against this enzyme. fda.gov

Generally, the metabolites of Tadalafil are not considered to be pharmacologically active at therapeutic concentrations. pharmacompass.comdrugbank.com The significant decrease in potency of this compound compared to Tadalafil supports this view. fda.gov While Tadalafil itself exhibits high selectivity for PDE5 over other PDE isoenzymes like PDE1, PDE2, PDE4, PDE6, and PDE7 through PDE10, detailed selectivity profiles for its methylcatechol metabolite across this broad range of PDEs are not extensively documented in available literature. fda.govapexbt.com Its most noted cross-reactivity is with PDE11, for which Tadalafil is 14-fold more potent for PDE5 than for PDE11A1. pharmacompass.com

Table 1: In Vitro Potency of Tadalafil and its Metabolites on PDE5 This table is based on data presented in the text. You can sort the data by clicking on the headers.

| Compound | Relative Potency for PDE5 (Compared to Tadalafil) | Source |

|---|---|---|

| Tadalafil | 1x (Reference) | fda.gov |

| Catechol Metabolite | 45-fold less potent | fda.gov |

| This compound | 230-fold less potent | fda.gov |

| Methylcatechol glucuronide | ≥13,000-fold less potent | fda.gov |

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides powerful tools for elucidating the interactions between small molecules and biological targets at an atomic level. While such studies are prevalent for the parent compound Tadalafil, specific computational analyses focusing solely on this compound are not widely available in the reviewed literature. The following sections describe the methodologies and their application to the parent compound, which would be the same approaches used to study its metabolite.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. europeanreview.orgnih.gov For PDE5 inhibitors, docking simulations are crucial for understanding the specific amino acid residues within the enzyme's active site that are key for binding and selectivity. nih.govresearchgate.net Studies on Tadalafil have used docking to visualize its fit within the PDE5 active site, often highlighting a monodentate hydrogen bond with an invariant glutamine residue as a critical interaction. nih.gov Such simulations help explain Tadalafil's high affinity for PDE5 and its selectivity against other isoforms like PDE6, where differences in active site residues can lead to less favorable binding energies. nih.govresearchgate.net A similar approach for this compound would be necessary to computationally validate its reduced potency and confirm its binding mode.

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, such as its charge distribution, orbital energies, and potential for chemical reactions. These methods can provide insights into a molecule's stability and reactivity. For instance, such calculations could be used to understand the bioactivation of Tadalafil to its reactive catechol metabolite by Cytochrome P450 enzymes. researchgate.net By analyzing the electronic structure of the benzodioxole group in Tadalafil, researchers can model its oxidation to a reactive intermediate. researchgate.net For this compound, quantum calculations could help predict its electronic properties and how the addition of the methyl group alters its interaction with the PDE5 active site compared to the parent compound.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of its single bonds. The specific three-dimensional shape of a molecule is critical for its biological activity. Molecular dynamics (MD) simulations are often used for this purpose, allowing researchers to observe the dynamic behavior of a ligand-enzyme complex over time. nih.gov For Tadalafil, conformational analysis confirms the stable, low-energy conformation it adopts within the PDE5 binding pocket. nih.gov The stereochemistry of Tadalafil, specifically the (6R, 12aR) configuration, is essential for its potent inhibitory activity. wikipedia.org Predictive modeling of this compound's stereochemical properties would be vital to ensure it maintains the correct spatial orientation required for binding, albeit with lower affinity, to the PDE5 enzyme.

Investigation of In Vitro Enzyme Inhibition Kinetics (e.g., Competitive and Mechanism-Based Inhibition of Cytochrome P450 Isoforms)

The metabolism of Tadalafil is primarily mediated by the Cytochrome P450 (CYP) isoform CYP3A4. fda.govnih.govnih.gov In vitro studies have investigated Tadalafil's potential to inhibit this key enzyme.

The findings show that Tadalafil exhibits negligible competitive inhibition of CYP3A4. researchgate.netnih.gov However, further investigation revealed that Tadalafil acts as a mechanism-based inhibitor of CYP3A4, although with low potency. researchgate.netnih.gov Mechanism-based inhibition (also known as suicide inhibition) occurs when an enzyme converts a substrate into a reactive intermediate, which then irreversibly inactivates the enzyme.

In the case of Tadalafil, its benzodioxole group is bioactivated by CYP3A4 to a reactive catechol intermediate. researchgate.net It is this process that leads to the mechanism-based inactivation of the CYP3A4 isozyme in vitro. researchgate.net This catechol is the direct precursor to this compound. While Tadalafil itself can induce the expression of CYP3A protein in human hepatocytes, a corresponding increase in CYP3A activity does not occur, likely due to the combined effect of this weak mechanism-based inhibition and induction. researchgate.netnih.gov

Table 2: Summary of In Vitro Interactions with CYP3A4 This table summarizes findings based on the provided text. You can sort the data by clicking on the headers.

| Interaction Type | Observation | Notes | Source |

|---|---|---|---|

| Competitive Inhibition | Negligible | Tadalafil does not significantly compete with other substrates for the CYP3A4 active site. | researchgate.netnih.gov |

| Mechanism-Based Inhibition | Detected (low potency) | Caused by the bioactivation of Tadalafil to its reactive catechol metabolite, which inactivates CYP3A4. | researchgate.netnih.gov |

Future Research Directions in Tadalafil 3 Methyl Catechol Chemistry

Exploration of Advanced Analytical Techniques for Enhanced Detection and Quantification

The accurate detection and quantification of drug metabolites are fundamental to understanding pharmacokinetics. While standard methods like High-Performance Liquid Chromatography (HPLC) have been extensively used for analyzing tadalafil (B1681874) in various samples, future research will focus on more sophisticated techniques to specifically isolate and measure low-concentration intermediates like Tadalafil 3-methyl catechol. researchgate.netgoogle.com

Modern analytical approaches offer significant improvements in sensitivity, selectivity, and speed. science.gov The development of impurity profiling methods using techniques such as Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (UPLC-MS/MS), provides the resolution needed to distinguish between structurally similar compounds in complex biological matrices. researchgate.netscience.gov Gas Chromatography-Mass Spectrometry (GC-MS) also represents a powerful tool for the analysis of tadalafil and its derivatives. researchgate.net

Future investigations should aim to develop and validate specialized assays using these state-of-the-art platforms. The goal is to establish methods capable of routinely quantifying this compound in plasma and other biological fluids, which will be essential for building more precise pharmacokinetic models. The availability of certified reference materials and pharmaceutical secondary standards for tadalafil is crucial for ensuring the accuracy and reproducibility of these advanced analytical methods. sigmaaldrich.com

Table 1: Advanced Analytical Techniques for Metabolite Analysis

| Technique | Principle | Application in Tadalafil Metabolite Research |

|---|---|---|

| HPLC | Separation based on partitioning between a stationary and mobile phase. | Foundational method for quantifying tadalafil and its major metabolites. researchgate.netgoogle.com |

| HPTLC | High-Performance Thin-Layer Chromatography; separation on a high-performance layer. | Used for estimation and separation, with validated methods for tadalafil. researchgate.net |

| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Enables identification and quantification of metabolites based on mass-to-charge ratio. researchgate.net |

| UPLC-MS/MS | Uses smaller particle columns for higher resolution separation combined with tandem MS. | Offers superior sensitivity and specificity for detecting trace-level metabolites like this compound. researchgate.net |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Suitable for determining tadalafil and related substances in various preparations. researchgate.net |

Deeper Elucidation of Stereoselective Metabolic Transformations and Isomeric Fate

Tadalafil is a stereospecific molecule, with its biological activity residing in the (6R,12aR) enantiomer. nih.govresearchgate.net This high degree of diastereospecificity for the PDE5 enzyme is a cornerstone of its pharmacological profile. researchgate.netresearchgate.net The metabolic transformation of tadalafil into its catechol derivative and subsequently into this compound raises critical questions about the preservation or alteration of this stereochemistry.

The metabolism by CYP3A4 occurs on a specific part of the tadalafil molecule, but it is not fully elucidated whether this process affects the chiral centers at the 6 and 12a positions. Future research must focus on the stereoselective synthesis and analysis of this compound to determine its exact isomeric configuration. Understanding the "isomeric fate" is crucial because even minor metabolites could have off-target activities or different clearance rates if their three-dimensional structure is altered. Studies have shown that the R absolute configuration is essential for PDE5 inhibition in tadalafil analogues, highlighting the importance of stereochemistry for biological activity. nih.gov Therefore, confirming the stereochemical integrity of this compound is a key step in fully characterizing the metabolic pathway of its parent compound.

Computational Predictions of Novel Metabolic Pathways and Compound Reactivity

In silico modeling has become an indispensable tool in modern drug discovery and development for predicting metabolic pathways. creative-biolabs.com Computational approaches, which can be broadly classified as ligand-based or structure-based, allow researchers to predict the metabolic fate of a compound based on its chemical structure and its interaction with metabolic enzymes. creative-biolabs.comnih.gov

For tadalafil, computational models can predict the sites on the molecule most susceptible to metabolism by enzymes like CYP3A4. news-medical.net These predictions can help confirm the known pathway leading to this compound and may also uncover novel, minor metabolic routes that have not yet been detected experimentally. news-medical.netnih.gov By simulating the interaction between tadalafil and the active site of CYP enzymes, these models can provide insights into the regioselectivity of the hydroxylation reaction that forms the initial catechol. nih.gov

Furthermore, computational tools can predict the chemical reactivity of metabolites like this compound. creative-biolabs.com This is important for identifying potentially reactive or unstable intermediates that could lead to unexpected biological effects. news-medical.net As in silico methods become more sophisticated, they will play a greater role in guiding experimental studies, helping to prioritize the search for new metabolites and providing a theoretical framework for understanding the complete metabolic profile of tadalafil. researchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| Tadalafil |

| This compound |

| Tadalafil 3-methyl-4-glucuronide catechol |

| Sildenafil |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying 3-methyl catechol in complex biological or environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is a robust approach, as demonstrated in bio-oil analysis, using internal standards (e.g., deuterated analogs) to correct for matrix effects. Calibration curves should be constructed with concentrations spanning 2–10 g/L, and recovery rates validated via spiked samples . For adsorption studies, attenuated total reflection infrared spectroscopy (ATRIRS) can characterize surface interactions, with Langmuir isotherm modeling to calculate adsorption constants (e.g., at 1481 cm⁻¹ for TiO₂ systems) .

Q. How can researchers assess the stability of 3-methyl catechol under varying physicochemical conditions?

- Methodological Answer : Employ a factorial design to test pH (3–10), temperature (20–60°C), and oxidant exposure. Use UV-Vis spectroscopy or HPLC to monitor degradation kinetics. For example, catechol oxidation rates increase at high pH due to deprotonation of hydroxyl groups, accelerating quinone formation . Include controls with antioxidants (e.g., ascorbic acid) to distinguish autoxidation from enzyme-driven pathways .

Q. What protocols are effective for characterizing 3-methyl catechol’s adsorption on metal oxide surfaces?

- Methodological Answer : ATRIRS with a TiO₂-coated prism can track adsorption in real time. Prepare 0.1 M 3-methyl catechol in pH 3 HCl, and collect spectra against a background of 10⁻³ M HCl. Analyze spectral shifts (e.g., C-O stretching at 1250–1350 cm⁻¹) to differentiate surface-bound vs. free species. Fit data to the Langmuir model using nonlinear regression (e.g., OriginLab) to derive adsorption constants .

Advanced Research Questions

Q. How does 3-methyl catechol’s substituent position influence its binding affinity and catalytic turnover in dioxygenase enzymes?

- Methodological Answer : Compare kinetic parameters (Km, Vmax) using purified enzymes like 2,3-dihydroxybiphenyl 1,2-dioxygenase (2,3-DBDO). For 3-methyl catechol, Km values (~50 mM) indicate weaker binding than 2,3-DHBP (Km ~0.2 mM) due to steric hindrance from the methyl group. Molecular docking simulations (e.g., AutoDock) can visualize orientation relative to Fe²⁺-coordinating residues (e.g., His/Tyr), explaining reduced catalytic efficiency .

Q. What experimental designs optimize the removal of 3-methyl catechol via electrochemical-chemical sequential polymerization?

- Methodological Answer : Use central composite design (CCD) to model interactions between variables: catechol concentration (2–10 g/L), APS initiator (2–10 g/L), and temperature (20–60°C). Response surface methodology (RSM) identifies optimal conditions (e.g., 6 g/L catechol, 8 g/L APS at 40°C), achieving >90% removal. Validate with ANOVA to ensure model significance (p < 0.05) .

Q. How do substituents on the catechol ring alter its electrochemical oxidation pathways?

- Methodological Answer : Cyclic voltammetry in pH 7 buffer reveals two oxidation peaks: the first corresponds to catechol → o-quinone, and the second to polymerization. 3-methyl catechol’s methyl group shifts peak potentials by +0.1 V vs. catechol due to electron-donating effects. Use bulk electrolysis coupled with HPLC-MS to identify dimeric/polymeric products, noting steric restrictions in para-substituted analogs .

Q. What in vitro models evaluate 3-methyl catechol’s immunogenic potential in hypersensitivity reactions?

- Methodological Answer : Patch testing in human cohorts (n ≥ 20) with 0.1–1% 3-methyl catechol in ethanol. Compare reactivity to 3-pentadecyl catechol (positive control) and vehicle (negative control). Use chi-square tests to assess group-specific reactions (e.g., 14% positivity in poison ivy–sensitive individuals). Include NMR to verify compound purity and exclude oxidation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.